benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone
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Overview
Description
Benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone typically involves the condensation of benzaldehyde with the corresponding hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: Benzaldehyde reacts with 4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinylhydrazine in the presence of an acid catalyst (e.g., hydrochloric acid) to form the hydrazone.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and protein interactions.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone: Unique due to its specific substitution pattern and functional groups.
Benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-2-pyrimidinyl}hydrazone: Lacks the nitro group, resulting in different reactivity and applications.
Benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyridinyl}hydrazone: Similar structure but with a pyridine ring instead of a pyrimidine ring, affecting its chemical properties.
Uniqueness
The presence of both the nitro group and the hydrazone functionality in this compound makes it particularly reactive and versatile in various chemical reactions. This combination of functional groups also contributes to its potential biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-N-[(E)-benzylideneamino]-4-N,6-dimethyl-5-nitro-4-N-phenylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-14-17(25(26)27)18(24(2)16-11-7-4-8-12-16)22-19(21-14)23-20-13-15-9-5-3-6-10-15/h3-13H,1-2H3,(H,21,22,23)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXNYSQQGUBFOT-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NN=CC2=CC=CC=C2)N(C)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC(=N1)N/N=C/C2=CC=CC=C2)N(C)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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